molecular formula C19H23N3O3S B5490557 N-benzyl-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide

N-benzyl-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide

Cat. No. B5490557
M. Wt: 373.5 g/mol
InChI Key: NSKYAYXQINWRJX-UHFFFAOYSA-N
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Description

“N-benzyl-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide” is a chemical compound with the linear formula C19H23N3O . It has a molecular weight of 309.415 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “N-benzyl-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide” is represented by the linear formula C19H23N3O . The molecule consists of a benzyl group (C6H5CH2-) attached to an acetamide group (CH3CONH2) via a piperazine ring .


Physical And Chemical Properties Analysis

“N-benzyl-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide” has a molecular weight of 309.415 . Unfortunately, other physical and chemical properties such as boiling point, melting point, and solubility are not available in the current resources.

properties

IUPAC Name

2-[4-(benzenesulfonyl)piperazin-1-yl]-N-benzylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c23-19(20-15-17-7-3-1-4-8-17)16-21-11-13-22(14-12-21)26(24,25)18-9-5-2-6-10-18/h1-10H,11-16H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKYAYXQINWRJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(benzenesulfonyl)piperazin-1-yl]-N-benzylacetamide

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